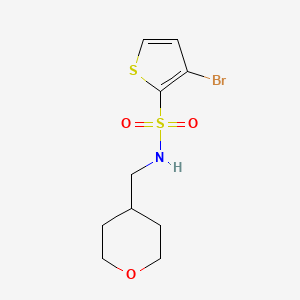
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide, commonly known as CPBS, is a chemical compound that has been widely used in scientific research for its unique properties. CPBS is a sulfonamide derivative that is commonly used as a probe molecule to study the interactions between proteins and ligands.
Mécanisme D'action
CPBS acts as a competitive inhibitor of protein-ligand interactions. It binds to the active site of the protein, preventing the ligand from binding. This mechanism of action allows researchers to study the binding of ligands to proteins in a controlled environment.
Biochemical and Physiological Effects:
CPBS has been shown to have no significant biochemical or physiological effects on cells or tissues. It does not affect cell viability, proliferation, or apoptosis. CPBS has also been shown to have no significant effects on animal behavior or physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPBS is its ability to act as a competitive inhibitor in protein-ligand interactions. This allows researchers to study the binding of ligands to proteins in a controlled environment. CPBS is also relatively easy to synthesize, making it readily available for use in scientific research.
One limitation of CPBS is its specificity. It only binds to certain proteins and may not be effective in studying the interactions of other proteins. Additionally, CPBS may not be effective in studying the interactions of ligands that bind to allosteric sites on proteins.
Orientations Futures
There are several future directions for CPBS research. One area of interest is the development of CPBS derivatives with improved specificity for certain proteins. Another area of interest is the use of CPBS in the development of new drugs for the treatment of diseases. CPBS has also been used in the development of biosensors for the detection of ligands in biological samples.
Méthodes De Synthèse
CPBS can be synthesized by reacting 4-chloro-2-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields CPBS as a white crystalline solid with a melting point of 174-176°C.
Applications De Recherche Scientifique
CPBS is commonly used as a probe molecule to study the interactions between proteins and ligands. It has been used to study the binding of ligands to the ATP-binding site of protein kinases, as well as the binding of ligands to the active site of enzymes. CPBS has also been used to study the binding of ligands to the estrogen receptor.
Propriétés
IUPAC Name |
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-8-6-9(12)2-3-11(8)17(15,16)14-10-4-5-13-7-10/h2-3,6,10,13-14H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYIYROZDEZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)

![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)
![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)

![2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid](/img/structure/B7555233.png)
![(2S)-5-amino-2-[3-(3-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555250.png)

![7-(2-methoxyethyl)-3-methyl-8-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B7555266.png)
![3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555267.png)